molecular formula C7H3F3N2O3 B14845968 4-Nitro-6-(trifluoromethyl)picolinaldehyde CAS No. 1289191-29-2

4-Nitro-6-(trifluoromethyl)picolinaldehyde

Cat. No.: B14845968
CAS No.: 1289191-29-2
M. Wt: 220.11 g/mol
InChI Key: MYEUOJCKHALQDZ-UHFFFAOYSA-N
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Description

4-Nitro-6-(trifluoromethyl)picolinaldehyde is a chemical compound that belongs to the class of picolinaldehydes It is characterized by the presence of a nitro group at the fourth position and a trifluoromethyl group at the sixth position on the pyridine ring, with an aldehyde functional group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the nitration of 6-(trifluoromethyl)picolinaldehyde, which can be achieved using a mixture of nitric acid and sulfuric acid under controlled conditions . The reaction is typically carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of 4-Nitro-6-(trifluoromethyl)picolinaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-6-(trifluoromethyl)picolinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products:

Scientific Research Applications

4-Nitro-6-(trifluoromethyl)picolinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitro-6-(trifluoromethyl)picolinaldehyde and its derivatives involves interactions with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes .

Comparison with Similar Compounds

    Picolinaldehyde (Pyridine-2-carboxaldehyde): Lacks the nitro and trifluoromethyl groups, making it less reactive and less lipophilic.

    Nicotinaldehyde (Pyridine-3-carboxaldehyde): Similar structure but with the aldehyde group at the third position, leading to different reactivity and applications.

    Isonicotinaldehyde (Pyridine-4-carboxaldehyde): Aldehyde group at the fourth position, used in different synthetic applications.

Uniqueness: 4-Nitro-6-(trifluoromethyl)picolinaldehyde is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity, stability, and potential for diverse applications in scientific research and industry .

Properties

CAS No.

1289191-29-2

Molecular Formula

C7H3F3N2O3

Molecular Weight

220.11 g/mol

IUPAC Name

4-nitro-6-(trifluoromethyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C7H3F3N2O3/c8-7(9,10)6-2-5(12(14)15)1-4(3-13)11-6/h1-3H

InChI Key

MYEUOJCKHALQDZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C=O)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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